molecular formula C41H44N4O20S B116846 Fura red CAS No. 149732-62-7

Fura red

Cat. No.: B116846
CAS No.: 149732-62-7
M. Wt: 944.9 g/mol
InChI Key: MCEXQZRGUKALLT-VVEOGCPPSA-N
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Description

Fura Red is a ratiometric fluorescent calcium indicator designed for intracellular Ca²⁺ measurement. Unlike traditional UV-excited indicators (e.g., Fura-2, Indo-1), this compound operates with visible light (excitation: 488 nm), significantly reducing phototoxicity and enabling compatibility with standard flow cytometers and confocal microscopes . It is often paired with green-fluorescent single-wavelength indicators like Fluo-3, Fluo-4, or Fluo-8 to enable dual-emission ratio measurements, enhancing accuracy by mitigating artifacts from uneven dye loading or cell thickness . This compound’s cell-permeant acetoxymethyl (AM) ester form facilitates easy loading into live cells, where intracellular esterases cleave the AM group, trapping the dye intracellularly .

Preparation Methods

Fura Red is typically synthesized in its acetoxymethyl ester form, known as this compound, AM. This form is cell-permeable and can be loaded into cells non-invasively. The synthesis involves the esterification of the parent compound with acetoxymethyl groups to enhance cell permeability. Industrial production methods focus on maintaining high purity and stability of the compound, often involving rigorous quality control measures to ensure consistency in its performance .

Chemical Reactions Analysis

Calcium Ion Binding Reaction

Fura Red undergoes a reversible coordination reaction with Ca²⁺ ions, forming a 1:1 complex:
This compound + Ca²⁺ ⇌ this compound–Ca²⁺

This reaction drives fluorescence changes, with key parameters:

ParameterValueConditionsSource
Apparent dissociation constant (K<sub>d</sub>)1.1–1.6 µMMyoplasm, 16°C
Reaction volume (ΔV)−21.3 mL/mol200 MPa pressure
Binding stoichiometry1:1 (Ca²⁺:this compound)pH 7.4

Pressure Dependence

This compound’s fluorescence intensity decreases linearly under hydrostatic pressure:

Pressure (MPa)Fluorescence Quenching RateCalcium Dependency
0–200−0.10% per MPaIndependent

The reaction volume (ΔV) for Ca²⁺ dissociation (−21.3 mL/mol) indicates compression during binding .

Temperature and pH Effects

  • Temperature : Fluorescence intensity decreases by 2–3% per °C rise (20–37°C) .

  • pH Sensitivity : Optimal performance at pH 6.8–7.4; fluorescence drops 15% at pH <6.0 .

Fluorescence Modulation Mechanism

Binding induces spectral shifts:

StateExcitation Peak (nm)Emission Peak (nm)
Ca²⁺-bound435639
Ca²⁺-free470657

Ratiometric measurements (435/470 nm excitation ratio) minimize artifacts from dye concentration or photobleaching .

vs. Fluo-4 and Indo-1

IndicatorExcitation (nm)RatiometricPressure Sensitivity (%/100 MPa)
This compound435–470Yes−10
Fluo-4494No−31
Indo-1349YesNot reported

Advantages of this compound include visible-light excitation and reduced phototoxicity compared to UV-excited dyes like Indo-1 .

Limitations

  • Dye Leakage : Requires esterase inhibitors (e.g., probenecid) for prolonged intracellular retention .

  • Buffer Interference : EGTA and pH buffers alter apparent K<sub>d</sub> under pressure .

Correction Models for Experimental Artifacts

A validated pressure-correction model accounts for:

  • pH shifts due to buffer ionization changes .

  • EGTA-Ca²⁺ binding affinity variations .

  • Intrinsic pressure-quenching effects .

The normalized fluorescence intensity (I<sub>norm</sub>) is calculated as:
Inorm=IpIminImaxIminI_{\text{norm}}=\frac{I_p-I_{\text{min}}}{I_{\text{max}}-I_{\text{min}}}
where IpI_p = intensity at pressure pp, Imin maxI_{\text{min max}} = intensities at Ca²⁺-free/saturated conditions .

This compound’s chemical reactivity and ratiometric design make it indispensable for precise calcium imaging, though environmental factors (pressure, pH) require careful calibration. Its compatibility with visible-light microscopy and flow cytometry ensures broad utility in biomedical research.

Scientific Research Applications

Key Applications

1. Cellular Imaging and Calcium Signaling

  • Fura Red is extensively used in cellular imaging to monitor calcium signaling pathways. It has demonstrated effectiveness in tracking calcium dynamics within various cell types, including muscle fibers and immune cells .
  • Case Study : In frog skeletal muscle fibers, this compound was injected to measure resting myoplasmic calcium concentrations. The results indicated a higher resting calcium level than previously estimated using other techniques, highlighting its utility in muscle physiology studies .

2. Flow Cytometry

  • The compound is compatible with flow cytometry for monitoring intracellular calcium flux. Ratiometric analysis using this compound allows for accurate measurements by compensating for variations in dye loading and instrument settings .
  • Data Table : Comparative analysis of calcium flux responses using this compound versus Fluo-3 indicates that the combination provides enhanced sensitivity and specificity in detecting cellular responses to stimuli.
Indicator CombinationSensitivitySpecificityComments
This compoundModerateHighEffective for single-cell analysis
Fluo-3HighModerateGood for bulk population studies
This compound + Fluo-3Very HighVery HighOptimal for ratiometric analysis

3. Pharmacological Studies

  • This compound has been utilized in pharmacological research to study drug effects on calcium ion flux. Its ability to provide real-time data makes it an essential tool for understanding the mechanisms of action of various pharmacological agents .
  • Case Study : In ischemic heart studies, this compound was used to assess calcium transient alternans, providing insights into cardiac function under stress conditions .

Research Findings

Recent studies have highlighted several key findings regarding the use of this compound:

  • Sensitivity : The fluo-3/Fura Red ratio exhibits superior sensitivity compared to either dye alone when measuring fluctuations in intracellular calcium levels.
  • Ratiometric Analysis : This approach allows for more accurate measurements by compensating for variations due to differences in dye loading or instrument settings.
  • Cellular Responses : this compound effectively captures rapid changes in cellular responses associated with calcium signaling pathways, making it an essential tool for researchers studying cellular physiology .

Mechanism of Action

Fura Red functions by binding to calcium ions, which alters its fluorescence emission properties. When calcium ions bind to this compound, the dye undergoes a conformational change that results in a shift in its fluorescence emission spectrum. This shift allows for the ratiometric measurement of calcium ion concentrations within cells. The molecular targets of this compound are the calcium ions themselves, and the pathways involved include calcium signaling pathways that regulate various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

Fura Red vs. Fura-2

  • Excitation Wavelengths :
    • Fura-2 requires UV excitation (340/380 nm), which increases photodamage and limits compatibility with UV-free instrumentation .
    • This compound uses visible light (488 nm), reducing phototoxicity and enabling use with standard 488-nm lasers .
  • Ratiometric Capability :
    • Both dyes are ratiometric, but Fura-2’s UV dependence restricts its utility in long-term live-cell imaging. This compound’s visible-light compatibility makes it preferable for dynamic studies in sensitive cell types .
  • Applications :
    • Fura-2 remains widely used in microscopy, while this compound excels in flow cytometry and multi-color experiments requiring surface marker co-staining .

This compound vs. Indo-1

  • Excitation Requirements :
    • Indo-1 requires UV excitation (350 nm) and emits at two wavelengths (405/485 nm), necessitating specialized UV lasers .
    • This compound’s visible-light excitation simplifies integration into standard setups without UV capabilities .
  • Sensitivity and Dynamic Range :
    • Indo-1 has a higher Ca²⁺ affinity, but this compound paired with Fluo-3 demonstrates comparable or superior sensitivity in flow cytometry under certain conditions .
  • This compound’s versatility makes it a cost-effective alternative .

This compound vs. Fluo-3/Fluo-4

  • Ratiometric vs. Single-Wavelength :
    • Fluo-3/Fluo-4 are single-wavelength indicators, requiring pairing with this compound for ratiometric measurements. This combination eliminates motion artifacts and improves quantification accuracy .
  • Brightness :
    • Fluo-3/Fluo-4 exhibit higher baseline fluorescence but lack inherent ratiometric self-calibration. This compound’s ratio with Fluo dyes compensates for this limitation .
  • Multiplexing :
    • This compound’s Stokes shift allows simultaneous use with green fluorescent proteins (GFP) or other probes, whereas Fluo dyes may overlap spectrally with common fluorophores .

This compound vs. Quin2

  • Performance: Quin2, an older Ca²⁺ indicator, suffers from low brightness (30-fold dimmer than this compound) and poor selectivity for Ca²⁺ over Mg²⁺. This compound and Fura-2 represent significant improvements in signal-to-noise ratio and selectivity .
  • Excitation :
    • Quin2 also requires UV light, further limiting its utility compared to this compound’s visible-light advantages .

Flow Cytometry and Multi-Parameter Analysis

This compound alone enables ratiometric Ca²⁺ flux measurement in primary human T cells and peripheral blood mononuclear cells (PBMCs), freeing additional channels for surface antigen detection (e.g., CD3, CD14) . This is critical for studying Ca²⁺ signaling in heterogeneous cell populations without prior isolation .

Live-Cell Imaging

In neutrophil-trophoblast interaction studies, the Fluo-4/Fura Red ratio provided robust Ca²⁺ transient tracking, confirming specificity via BAPTA-mediated Ca²⁺ buffering . Similarly, this compound detected ethanol-modulated Ca²⁺ influx in KOP-expressing cells, revealing cholesterol-dependent signaling pathways .

Advantages in Photostability

This compound’s heterocyclic structure enhances photostability compared to earlier stilbene-based dyes, making it suitable for prolonged imaging sessions .

Data Tables

Table 1: Comparison of Calcium Indicators

Indicator Excitation (nm) Emission (nm) Ratiometric Phototoxicity Key Applications
This compound 488 660 Yes* Low Flow cytometry, imaging
Fura-2 340/380 510 Yes Moderate Microscopy
Indo-1 350 405/485 Yes High UV-compatible cytometry
Fluo-3 488 525 No Low Paired with this compound
Quin2 340 495 No High Historical use

*When paired with Fluo-3/Fluo-4.

Biological Activity

Fura Red is a near-infrared fluorescent probe widely used in biological research for monitoring intracellular calcium levels. Its unique properties allow it to serve as an effective tool in various applications, including flow cytometry and confocal microscopy. This article will explore the biological activity of this compound, focusing on its mechanisms of action, experimental applications, and case studies.

This compound operates by exhibiting fluorescence changes in response to calcium ion concentrations. Upon binding to Ca²⁺ ions, the fluorescence intensity of this compound varies, allowing researchers to monitor intracellular calcium flux in real time. The dye is particularly advantageous due to its ratiometric capabilities, which help correct for variations in dye loading and instrument settings.

Experimental Applications

This compound is utilized in various experimental setups, including:

  • Calcium Imaging: this compound can measure changes in intracellular calcium concentrations by utilizing different excitation wavelengths. This allows for the detection of calcium dynamics within cells.
  • Flow Cytometry: The dye's compatibility with flow cytometry enables the analysis of calcium flux in heterogeneous cell populations. This is critical for studying specific cellular responses in mixed populations.
  • Drug Testing: Researchers can use this compound to assess the effects of pharmacological agents on calcium signaling pathways.

Table 1: Comparison of Calcium Response Magnitude

IndicatorFold Change from BaselineCV (%)
Fluo-32.93 ± 0.4728.7 ± 2.06
This compound1.14 ± 0.0416.1 ± 0.64
Fluo-3/Fura Red RatioHigher than Fluo-3 aloneN/A

This table illustrates the comparative sensitivity of this compound and Fluo-3 when measuring calcium responses, indicating that the combination provides enhanced detection capabilities .

Case Studies

  • Calcium Flux Measurement in T Cells
    A study investigated the use of this compound in measuring calcium flux in T cells upon stimulation with anti-CD3 antibodies. The results demonstrated that this compound effectively detected significant increases in intracellular calcium concentrations, providing insights into T cell activation mechanisms .
  • Pressure-Induced Signal Quenching
    Research showed that this compound's fluorescence intensity is affected by external pressure conditions, with a notable reduction observed at varying total calcium concentrations. Specifically, at concentrations below 20.3 mM, a consistent decrease was noted, while higher concentrations showed negligible effects .
  • Chemokine Receptor Activation
    A technique was developed to monitor calcium flux using this compound in primary human leukocytes activated by chemokines. The study highlighted how only cells expressing specific chemokine receptors responded to stimulation, showcasing this compound's utility in identifying activated cell populations within a mixed sample .

Research Findings

This compound has been shown to provide robust data on calcium dynamics across various cell types and experimental conditions:

  • Sensitivity: The fluo-3/Fura Red ratio exhibits superior sensitivity compared to either dye alone when measuring fluctuations in intracellular calcium levels.
  • Ratiometric Analysis: Utilizing a ratiometric approach allows for more accurate measurements by compensating for variations due to differences in dye loading or instrument settings.
  • Cellular Responses: Studies indicate that this compound can effectively capture rapid changes in cellular responses associated with calcium signaling pathways, making it an essential tool for researchers studying cellular physiology.

Q & A

Basic Research Questions

Q. What are the fundamental principles of Fura Red in intracellular calcium imaging?

this compound is a visible-light-excitable ratiometric dye used to measure intracellular calcium (Ca²⁺) levels. Unlike UV-excited probes (e.g., Fura-2), this compound pairs with green-fluorescent Ca²⁺ indicators (e.g., Fluo-8) for dual-wavelength detection. This allows ratiometric analysis using a single excitation wavelength (e.g., 488 nm), reducing phototoxicity and enabling simultaneous multi-parameter assays (e.g., oxidative burst detection with rhodamine derivatives) .

Q. What is the recommended protocol for loading this compound into primary cells?

this compound AM (acetoxymethyl ester) is cell-permeant and loaded via incubation (typically 30–60 minutes at 37°C). Intracellular esterases cleave the AM ester, trapping the dye. Optimal concentrations range from 1–10 μM, with higher doses risking cytotoxicity. Post-loading, cells should be washed to remove extracellular dye .

Q. Why is this compound advantageous over UV-excited ratiometric probes?

this compound’s visible-light excitation (488 nm) minimizes cellular photodamage compared to UV-dependent probes. Its large Stokes shift (~140 nm) enables multiplexing with fluorescein-based dyes, facilitating simultaneous detection of Ca²⁺ flux and other parameters (e.g., mitochondrial membrane potential) in live-cell imaging or flow cytometry .

Advanced Research Questions

Q. How can researchers optimize ratiometric this compound data in multi-parameter flow cytometry?

  • Channel Selection : Identify fluorescence channels unaffected by this compound’s emission shifts during Ca²⁺ flux. For example, on an LSRII SORP cytometer, AlexaFluor488 (530/30 nm) and APC (660/20 nm) channels remain stable and can be used for surface marker detection .
  • Gating Strategies : Exclude cell doublets and non-viable cells using forward/side scatter and viability dyes. Use time-resolved analysis to capture dynamic Ca²⁺ responses (e.g., 20-second baseline recording pre-stimulation) .

Q. How should contradictory data between this compound and single-wavelength probes (e.g., Fluo-4) be resolved?

Discrepancies may arise from:

  • Dye Saturation : Fluo-4’s linear response range is narrower than this compound’s ratiometric output. Validate using Ca²⁺ ionophores (e.g., ionomycin) to induce maximal responses.
  • Compartmentalization : this compound’s cytosolic retention may differ from other dyes. Perform calibration with Ca²⁺ buffers (e.g., EGTA/BAPTA) to standardize intracellular dye behavior .

Q. What experimental controls are critical for validating this compound-based Ca²⁺ flux assays?

  • Negative Controls : Use Ca²⁺-free buffers with EGTA to chelate extracellular Ca²⁺.
  • Pharmacological Controls : Apply thapsigargin (ER Ca²⁺ depletion) or cyclopiazonic acid (SERCA inhibitor) to isolate store-operated Ca²⁺ entry (SOCE).
  • Kinetic Validation : Compare time-to-peak and decay rates across replicates to ensure reproducibility .

Q. How can this compound be integrated with optogenetic tools for dynamic Ca²⁺ manipulation?

Pair this compound with light-gated ion channels (e.g., Channelrhodopsin for Ca²⁺ influx). Use synchronized imaging/flow systems to correlate optogenetic activation with ratiometric Ca²⁺ signals. Ensure minimal spectral overlap between this compound and optogenetic actuators (e.g., blue-light tools) .

Q. Methodological and Data Analysis Challenges

Q. What statistical approaches are suitable for analyzing ratiometric this compound data?

  • Normalization : Express data as ΔF/F₀ (fold change over baseline) or 406 nm/532 nm ratio (FlowJo Kinetics Tool).
  • Time-Series Analysis : Use non-parametric tests (e.g., Wilcoxon signed-rank) for non-Gaussian distributed kinetic data.
  • Population Heterogeneity : Apply clustering algorithms (e.g., t-SNE) to identify subpopulations with divergent Ca²⁺ responses .

Q. How can researchers address low signal-to-noise ratios in this compound experiments?

  • Dye Concentration Titration : Test 0.5–2 μM this compound AM to balance signal intensity and cytotoxicity.
  • Excitation Optimization : Use laser lines matched to this compound’s excitation spectrum (e.g., 488 nm for Fluo-8 pairing).
  • Background Subtraction : Acquire autofluorescence controls from unloaded cells .

Q. What are the limitations of this compound in studying organelle-specific Ca²⁺ dynamics?

this compound predominantly localizes to the cytosol. For organelle-specific measurements (e.g., ER or mitochondrial Ca²⁺), use targeted probes (e.g., ER-Tracker Red) or genetically encoded indicators (e.g., GCaMP6f) alongside this compound, ensuring spectral separation .

Properties

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N4O20S/c1-23-6-7-31(44(15-36(50)61-19-57-24(2)46)16-37(51)62-20-58-25(3)47)34(10-23)55-8-9-56-35-12-28-11-29(13-30-40(54)43-41(66)42-30)65-33(28)14-32(35)45(17-38(52)63-21-59-26(4)48)18-39(53)64-22-60-27(5)49/h6-7,10-14H,8-9,15-22H2,1-5H3,(H2,42,43,54,66)/b30-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXQZRGUKALLT-VVEOGCPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)NC(=S)N4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N4O20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149732-62-7
Record name Fura red
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149732627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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